molecular formula CHN7 B12692331 5-Azido-5H-tetrazole CAS No. 18432-28-5

5-Azido-5H-tetrazole

Cat. No.: B12692331
CAS No.: 18432-28-5
M. Wt: 111.07 g/mol
InChI Key: FCJCEULOGKECGZ-UHFFFAOYSA-N
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Description

Significance within Advanced Heterocyclic Chemistry

5-Azido-5H-tetrazole belongs to the tetrazole family, a class of heterocyclic compounds that are integral to numerous areas of chemical science. ontosight.ai Tetrazoles are known for their high energy content and stability, which makes them suitable for use in high-performance explosives and solid rocket propellants. The addition of the azido (B1232118) group to the tetrazole ring in this compound further enhances its energetic properties. ontosight.ai

Beyond its energetic applications, this compound is also a valuable intermediate in organic synthesis. ontosight.ai Its reactivity allows it to participate in various chemical transformations, such as cycloaddition and nucleophilic substitution reactions, making it a building block for more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The tetrazole moiety is often used as a bioisostere for carboxylic acids in drug design, enabling it to interact with biological targets like enzymes and receptors. mdpi.com

Historical Context of Azidotetrazole Synthesis and Investigation

The study of azidotetrazoles dates back to at least 1939, with numerous publications focusing on their synthesis and properties. rsc.org Early research into these compounds was often driven by the need for new energetic materials with improved performance and lower sensitivity to shock and friction. rsc.org Over the years, various synthetic routes have been developed. For instance, the reaction of cyanogen (B1215507) bromide with sodium azide (B81097) at low temperatures, followed by protonation, has been used to produce 5-azidotetrazolate. researchgate.net

A significant area of investigation has been the azido-tetrazole tautomerism, where an azido group attached to a heterocyclic ring can spontaneously cyclize to form a tetrazole ring. researchgate.net This ring-chain isomerization has been the subject of many experimental and theoretical studies. researchgate.net Researchers have also explored the introduction of different functional groups to the tetrazole ring to modify its properties, such as desensitizing the material or enhancing its thermal stability. rsc.org

Unique Structural Features and Electronic Configuration Relevance in Research

The structure of this compound is characterized by a planar five-membered tetrazole ring. mdpi.comrsc.org The atoms in the ring are sp2 hybridized, contributing to the molecule's stability. rsc.org The presence of both the tetrazole ring and the azido group leads to a molecule with a high degree of reactivity. ontosight.ai

First-principle calculations have been employed to investigate the electronic band structure, density of states, and charge density of 5-azido-1H-tetrazole. researchgate.net These studies have shown that the compound is a semiconductor with an indirect band gap. researchgate.net The electronic structure reveals covalent bonding within the molecule, and the delocalization of π electrons over the ring structure contributes to its stability. rsc.orgresearchgate.net The molecule exists as homodimers in the solid state, held together by hydrogen bonds. researchgate.net

The unique electronic properties of 5-azido-1H-tetrazole make it a candidate for applications in optoelectronic devices in the far-ultraviolet region. researchgate.net The high nitrogen content and positive heat of formation also make it a compound of interest for energetic materials research. electrochemsci.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula CHN₇ ontosight.ai
Molecular Weight 113.07 g/mol ontosight.ai

Table 2: Compound Names Mentioned

Compound Name
This compound
5-azido-1H-tetrazole
5-azidotetrazolate
cyanogen bromide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18432-28-5

Molecular Formula

CHN7

Molecular Weight

111.07 g/mol

IUPAC Name

5-azido-5H-tetrazole

InChI

InChI=1S/CHN7/c2-6-3-1-4-7-8-5-1/h1H

InChI Key

FCJCEULOGKECGZ-UHFFFAOYSA-N

Canonical SMILES

C1(N=NN=N1)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 5 Azido 5h Tetrazole and Its Derivatives

Advanced Strategies for 5-Substituted Tetrazole Synthesis

The synthesis of 5-substituted-1H-tetrazoles is a significant area of research due to the wide-ranging applications of these compounds in medicinal chemistry, materials science, and as ligands in coordination chemistry. scielo.brrsc.org

[3+2] Cycloaddition Reactions of Nitriles and Azides

The [3+2] cycloaddition reaction between nitriles and azides is the most common and direct method for synthesizing 5-substituted 1H-tetrazoles. nih.govnih.gov This reaction involves the formation of a five-membered tetrazole ring from a nitrile and an azide (B81097) source, typically sodium azide. scielo.brmdpi.comajgreenchem.comrsc.orgajgreenchem.com The traditional approach often involves the in-situ generation of hydrazoic acid, which is hazardous. scielo.brmdpi.com To circumvent this, various catalytic systems have been developed to facilitate the reaction under milder and safer conditions. mdpi.com

The reaction generally proceeds by activating the nitrile group with a catalyst, followed by the cycloaddition of the azide. rsc.org A variety of nitriles, including aliphatic, aromatic, and heterocyclic nitriles, can be used in this reaction to produce a diverse range of 5-substituted tetrazoles. scielo.br

Catalytic Systems in [3+2] Cycloadditions (e.g., Zinc Salts, Copper Salts, Bismuth Nitrate)

A multitude of catalytic systems have been investigated to improve the efficiency and safety of the [3+2] cycloaddition reaction. These catalysts activate the nitrile, making it more susceptible to nucleophilic attack by the azide ion.

Zinc Salts: Zinc salts, such as Zn(II) salts, have been reported as effective catalysts for the synthesis of 5-substituted 1H-tetrazoles. mdpi.com Zinc bromide (ZnBr2), in particular, has been shown to greatly simplify the synthesis, especially when used in water-based solvents. conicet.gov.ar Other zinc-based catalysts include Zn/Al hydrotalcite and ZnO. mdpi.comconicet.gov.ar

Copper Salts: Copper salts are also widely used. Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) has been employed as a readily available and environmentally friendly catalyst in dimethyl sulfoxide (B87167) (DMSO), leading to good to excellent yields of tetrazoles under mild conditions. scielo.brresearchgate.netjchr.org Other copper-based catalysts include Cu2O and Cu-Zn alloys. mdpi.comrsc.org A heterogeneous Cu(II) catalyst has been used in microwave-assisted synthesis, allowing for rapid reaction times. rsc.org

Other Metal Catalysts: Various other metal-containing catalysts have been explored, including silica (B1680970) sulfuric acid mdpi.com, Co(II) complexes nih.govresearchgate.net, Pb(II) salts academie-sciences.fr, and nano-TiCl4.SiO2. scielo.org.za Many of these catalysts offer advantages such as high yields, simple work-up procedures, and recyclability. mdpi.comrsc.org

Table 1: Comparison of Catalytic Systems in [3+2] Cycloadditions

Catalyst Substrate Scope Reaction Conditions Yields Advantages
Silica Sulfuric Acid Various nitriles Refluxing DMF 72-95% High conversions, simplicity, cost-effective, reusable catalyst. mdpi.com
CuSO4·5H2O Aryl and alkyl nitriles DMSO, mild conditions Good to excellent Readily available, environmentally friendly, short reaction times. scielo.brresearchgate.net
Heterogeneous Cu(II) Various nitriles NMP, microwave heating High Short reaction times (3-30 min), simple work-up, recyclable catalyst. rsc.org
Co(II) complex Organonitriles Homogeneous conditions Good First example of a cobalt complex used for this reaction. nih.govresearchgate.net
PbCl2 Various nitriles DMF, 120 °C Good to excellent Mild reaction conditions. academie-sciences.fr
Solvent-Mediated and Eco-Friendly Approaches (e.g., Ionic Liquids, Water-Based Systems, Dimethyl Sulfoxide)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of greener solvents and solvent-free conditions.

Ionic Liquids: Ionic liquids have been proposed as an alternative reaction medium for the synthesis of 5-substituted tetrazoles. conicet.gov.ar

Water-Based Systems: The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and environmental friendliness. conicet.gov.aracademie-sciences.fr Cysteine-catalyzed synthesis of 5-substituted 1H-tetrazoles has been successfully carried out in water. clockss.org Zinc bromide has also been effectively used as a promoter in water-based solvent systems. conicet.gov.ar

Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for these reactions, often used in conjunction with catalysts like copper sulfate. scielo.brjchr.org It allows for good yields and is considered a relatively safe process. scielo.br

Other Green Solvents: Glycerol has been used as a catalyst-free medium for the synthesis. conicet.gov.ar Polyethylene glycol 400 (PEG-400) has been employed as a green solvent with a recyclable nanocomposite catalyst. researchgate.net

Multi-Component Reaction Approaches to Tetrazole Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like tetrazoles from three or more starting materials in a single step. nih.govacs.orgnih.gov This approach is highly valued for its atom economy, efficiency, and ability to generate diverse molecular scaffolds. nih.gov

The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, leading to the formation of α-aminomethyl tetrazoles, which are isosteres of α-amino acids. nih.govacs.org This reaction typically involves an isocyanide, an oxo component, an amine, and hydrazoic acid. acs.org Another notable MCR is the Passerini three-component reaction (PT-3CR), which has been used to synthesize novel tetrazole aldehydes as building blocks for more complex molecules. beilstein-journals.orgbohrium.com

MCRs provide a convergent and versatile pathway to a wide range of substituted tetrazole derivatives, making them highly valuable in drug discovery and the development of compound libraries. acs.orgnih.govbeilstein-journals.org

Derivatization Strategies for Specific N-Substitutions

Further functionalization of the tetrazole ring, particularly at the nitrogen atoms, allows for the fine-tuning of the molecule's properties. rsc.orgresearchgate.net These derivatization strategies are crucial for developing new energetic materials and pharmaceuticals. researchgate.net

Amination and Nitration Reactions on the Tetrazole Ring

Amination: The introduction of amino groups onto the tetrazole ring can be achieved through various methods. For instance, 2,5-diaminotetrazole has been synthesized via the amination of 5-aminotetrazole (B145819). rsc.org The position of the amino group (C-amino vs. N-amino) significantly influences the properties of the resulting compound. mdpi.com N-amination has been shown to increase nitrogen content and heat of formation. mdpi.com

Nitration: Nitration of aminotetrazoles is a key method for producing energetic materials. researchgate.net For example, the nitration of 5-amino-1H-tetrazole and its methylated derivatives yields nitrimino and nitramino tetrazoles. researchgate.net These reactions typically use concentrated nitric acid. researchgate.net The introduction of nitro groups enhances the energetic properties of the tetrazole core. researchgate.net

Alkylation and Arylation Routes for Ring Nitrogen Functionalization

The functionalization of the tetrazole ring at its nitrogen atoms through alkylation or arylation is a fundamental strategy for modifying the properties of 5-substituted tetrazoles. This process, however, is often complicated by the formation of regioisomers, namely 1,5- and 2,5-disubstituted tetrazoles. researchgate.net The ratio of these isomers is influenced by various factors, including the nature of the substituent at the C5 position, the electrophile, and the reaction conditions.

For 5-azidotetrazole, methylation serves as a clear example of this reactivity. The methylation of in situ generated 5-azidotetrazole using dimethyl sulfate specifically yields 5-azido-2-methyltetrazole. This selectivity is attributed to the directing effect of the azido (B1232118) group at the 5-position, which favors substitution at the N2 position of the tetrazole ring. nih.gov Conversely, a different strategy is required to obtain the N1-substituted isomer. The synthesis of 5-azido-1-methyltetrazole is achieved through a multi-step process starting from 5-hydrazino-1-methyltetrazole, which is then converted to the target azide via diazotization. nih.gov

A more general approach for the preferential formation of 2,5-disubstituted tetrazoles involves the diazotization of aliphatic amines. organic-chemistry.orgacs.org This method has been successfully applied to a variety of 5-substituted-1H-tetrazoles. For instance, the reaction of 5-(4-bromophenyl)-1H-tetrazole with benzylamine (B48309) and 1,3-(2,2-dimethyl)propanedinitrite in ethyl acetate (B1210297) yields 2-benzyl-5-(4-bromophenyl)-2H-tetrazole as the major product. acs.org This approach demonstrates good functional group tolerance and can be streamlined into a one-pot, multicomponent reaction starting from nitriles. organic-chemistry.org

Alkylation of 5-Substituted Tetrazoles

Starting TetrazoleAlkylating/Arylating AgentReagents/ConditionsProduct(s)YieldReference
5-Azidotetrazole (in situ)Dimethyl sulfate-5-Azido-2-methyltetrazole- nih.gov
5-Hydrazino-1-methyltetrazole-Diazotization5-Azido-1-methyltetrazole- nih.gov
5-(4-Bromophenyl)-1H-tetrazoleBenzylamine1,3-(2,2-dimethyl)propanedinitrite, EtOAc2-Benzyl-5-(4-bromophenyl)-2H-tetrazole71% acs.org

Synthesis of Azido-Functionalized Tetrazole Ligands

Azido-functionalized tetrazoles are valuable as ligands in coordination chemistry and for the construction of metal-organic frameworks (MOFs). sciforum.netmdpi.com Their synthesis often leverages the [3+2] cycloaddition reaction between a nitrile and an azide source. mdpi.com

A notable example is the synthesis of a tridentate tris-tetrazole ligand designed for MOF fabrication. The process begins with the synthesis of a tris-benzonitrile precursor, N¹,N³,N⁵-tris(4-cyanophenyl)benzene-1,3,5-tricarboxamide. This intermediate is then subjected to a zinc-catalyzed [3+2] azide-nitrile cycloaddition with sodium azide to yield the final tris-tetrazole ligand, N¹,N³-Bis(4-(1H-tetrazol-5-yl)phenyl)-N⁵-(4-(2H-tetrazol-5-yl)phenyl)benzene-1,3,5-tricarboxamide, in a 72% yield. mdpi.com This method highlights the transformation of nitrile functionalities into tetrazole rings to create complex, multidentate ligands.

Another class of such ligands is alkyl-bridged bis-5-azidotetrazoles. A safe and high-yielding synthesis for these compounds has been developed, which avoids the isolation of potentially hazardous intermediates. The strategy involves using 5-bromotetrazoles to generate tetrazolyl hydrazines, which are subsequently converted into the corresponding bis-5-azidotetrazoles. dntb.gov.ua This method has been used to prepare compounds like 1,2-bis(5-azido-1H-tetrazol-1-yl)ethane and 1,4-bis(5-azido-1H-tetrazol-1-yl)butane. dntb.gov.ua These molecules act as bidentate ligands, capable of coordinating to metal centers. sciforum.net

Synthesis of Azido-Functionalized Tetrazole Ligands

PrecursorReagents/ConditionsProductYieldReference
N¹,N³,N⁵-tris(4-cyanophenyl)benzene-1,3,5-tricarboxamideSodium azide, ZnBr₂N¹,N³-Bis(4-(1H-tetrazol-5-yl)phenyl)-N⁵-(4-(2H-tetrazol-5-yl)phenyl)benzene-1,3,5-tricarboxamide72% mdpi.com
1-Functionalized 5-bromotetrazoles (bridged)1. Hydrazine 2. DiazotizationAlkyl-bridged bis-5-azidotetrazoles (e.g., 1,2-bis(5-azido-1H-tetrazol-1-yl)ethane)High-yielding dntb.gov.ua

Preparation of Azido-Containing Precursors for Complex Chemical Architectures (e.g., 5'-Azido-5'-deoxyribonucleosides)

The azido group is a versatile functional group that serves as a precursor for a variety of chemical transformations, making azido-containing molecules valuable building blocks for complex architectures. A prominent example is the synthesis of 5'-azido-5'-deoxyribonucleosides, which are important intermediates for modified oligonucleotides and other biologically relevant molecules. mdpi.com

A tractable and efficient one-pot methodology has been developed for the synthesis of 5'-azidonucleosides from their protected parent nucleosides. This procedure is applicable to a range of common ribonucleosides, including adenosine, cytidine, guanosine, and uridine. The synthesis involves treating the protected nucleoside (e.g., N⁶-benzoyl-2',3'-O-isopropylideneadenosine) with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and an excess of sodium azide (NaN₃) in an anhydrous solvent like dimethylformamide (DMF). mdpi.com The reaction proceeds by heating the mixture, which leads to the formation of the desired 5'-azido-5'-deoxyribonucleoside in high yield. For example, 5'-azido-N⁶-benzoyl-2',3'-O-isopropylidene-5'-deoxyadenosine was synthesized in 86% yield using this method. mdpi.com

This one-pot reaction provides a direct route to these valuable precursors, avoiding harsher methods and simplifying purification. The resulting 5'-azido group can then be readily converted to an amino group via Staudinger reduction or used in click chemistry reactions to append other molecular fragments. mdpi.com

One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides

Starting NucleosideReagents/ConditionsProductYieldReference
N⁶-Benzoyl-2',3'-O-isopropylideneadenosinePPh₃, CBr₄, NaN₃, DMF, 90 °C, 24 h5'-Azido-N⁶-benzoyl-2',3'-O-isopropylidene-5'-deoxyadenosine86% mdpi.com
2',3'-O-IsopropylideneuridinePPh₃, CBr₄, NaN₃, DMF, 90 °C, 24 h5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine- mdpi.com

Tautomerism and Isomerism Studies in 5 Azido 5h Tetrazole Systems

Azide-Tetrazole Equilibrium Mechanism

The azide-tetrazole equilibrium is a dynamic process where the azido (B1232118) and tetrazole tautomers coexist in solution. beilstein-journals.org The azide (B81097) form is generally favored at higher temperatures due to the endothermic nature of its formation, while the tetrazole form is more stable at lower temperatures. lu.lv This equilibrium allows for the potential to "mask" the reactive azido group as the less reactive tetrazole, which can be chemically advantageous. lu.lv

The electronic properties of substituents play a crucial role in determining the position of the azide-tetrazole equilibrium. mdpi.com Generally, electron-donating groups tend to stabilize the fused tetrazole ring, while electron-withdrawing groups favor the open-chain azido tautomer. beilstein-journals.orgmdpi.comthieme-connect.de For instance, in studies on tetrazolo[1,5-a]pyridines, electron-withdrawing groups like nitro (NO₂) were found to stabilize the azide isomer, whereas electron-donating groups like amino (NH₂) and hydroxyl (OH) shifted the equilibrium towards the tetrazole form. beilstein-journals.org This is because electron-donating groups can better stabilize the electron-deficient tetrazole ring system. mdpi.com The steric effects of substituents can also influence the equilibrium. mdpi.com

In a study on 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, it was observed that products with primary amine moieties, which are electron-donating, strongly favored the tetrazole tautomer. mdpi.com Conversely, compounds with electron-withdrawing groups such as trifluoromethyl (CF₃) showed a greater proportion of the azido form. researchgate.net

Table 1: Effect of Substituents on Azide-Tetrazole Equilibrium

Substituent Type Favored Tautomer Reference
Electron-donating (e.g., -NH₂, -OH, alkyl) Tetrazole beilstein-journals.orgmdpi.com

The polarity of the solvent significantly impacts the azide-tetrazole equilibrium. mdpi.com More polar solvents tend to favor the tetrazole tautomer, which is generally more polar than the corresponding azide. mdpi.comnih.gov For example, in a study of 2,4-diazidopyrido[3,2-d]pyrimidine, the tetrazole tautomer was the dominant species in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO), while in the less polar chloroform (B151607) (CDCl₃), a notable amount of the azido tautomer was observed. mdpi.com This trend is consistent with the principle that polar solvents will preferentially solvate and stabilize the more polar tautomer. nih.govrsc.org

The ability of a solvent to participate in hydrogen bonding can also dramatically influence the tautomerization process. nih.gov In some cases, the choice of solvent can completely shift the equilibrium to one form. For instance, for 2-azido-4-trifluoromethylpyrimidine, only the azide form exists in CDCl₃, while an equilibrium with the tetrazole form is observed in DMSO-d₆. researchgate.net

Protonation and anion formation can have a profound effect on the azide-tetrazole equilibrium. Protonation of the heterocyclic system can make the ring system extremely electron-deficient, which can shift the equilibrium. mdpi.com For example, in highly acidic solvents like trifluoroacetic acid (TFA), the equilibrium for 2,4-diazidopyrido[3,2-d]pyrimidine was shifted, and only one tautomeric form was observed. mdpi.com

The removal of a proton to form an anion can also significantly impact the equilibrium. Theoretical studies have shown that the deprotonation of azoles has a considerable stabilizing effect on the tetrazole form, on average by 73 kJ/mol. researchgate.net This is attributed to the increased aromaticity of the resulting tetrazolate anion. researchgate.netmdpi.com Conversely, the addition of an azide anion can trigger cyclization of an azido-isocyanide to form a tetrazole. acs.org

Theoretical Investigations of Tautomeric Forms and Their Stability

Computational chemistry provides powerful tools to investigate the relative stabilities of tautomers and the energetic landscape of the isomerization process. mdpi.com Density Functional Theory (DFT) and other ab initio methods are commonly used to calculate the energies of the different tautomeric forms and the transition states connecting them. beilstein-journals.orgcolab.ws

Theoretical calculations consistently show that the relative stability of the azide and tetrazole tautomers is highly dependent on the molecular structure and the environment. beilstein-journals.orgnih.gov In the gas phase, for the parent tetrazole, the 2H-tautomer is calculated to be more stable than the 1H-tautomer. thieme-connect.deresearchgate.net However, in solution, the 1H-tautomer tends to be the predominant form. thieme-connect.deresearchgate.net

For substituted systems, relative energy calculations can predict the influence of different functional groups. For example, calculations on azidothiazoles showed that electron-withdrawing groups stabilize the azide isomer, while electron-donating groups shift the equilibrium towards the tetrazole. beilstein-journals.org Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to quantify the equilibrium at different temperatures. mdpi.comnih.gov Negative enthalpy values confirm that the tetrazole is the energetically more stable form, and a negative Gibbs free energy indicates that the tetrazole is the major tautomer at a given temperature. mdpi.com

Table 2: Calculated Thermodynamic Values for Azide-Tetrazole Equilibrium of Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines

Compound ΔG₂₉₈ (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K) Reference
4a (p-methoxybenzylamino) High (favors tetrazole) - - mdpi.com
4b (hexylamino) High (favors tetrazole) - - mdpi.com
4c (piperidine) Lower than 4a, 4b - - mdpi.com
4d (morpholine) Lower than 4a, 4b - - mdpi.com
4g (N-methylpiperazine) Lower than 4a, 4b - - mdpi.com

Spectroscopic Elucidation of Tautomeric States in Solution and Solid Phase

Spectroscopic techniques are indispensable for the experimental investigation of azide-tetrazole tautomerism in both solution and the solid state. beilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. worktribe.com

¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different tautomers present in solution, as the chemical shifts of the nuclei are sensitive to the electronic environment, which differs between the azide and tetrazole forms. mdpi.commdpi.com In many cases, separate signals for each tautomer can be observed, allowing for the determination of their relative concentrations. beilstein-journals.org Variable-temperature NMR studies can be used to study the thermodynamics of the equilibrium and to determine parameters such as the enthalpy and entropy of tautomerization. mdpi.comnih.gov Advanced NMR techniques like Exchange Spectroscopy (EXSY) can be employed to determine the kinetic parameters of the tautomeric rearrangement. researchgate.net For a definitive structural assignment of tautomeric forms, ¹⁵N NMR spectroscopy or ¹⁵N labeling is often required. mdpi.com

In the solid state, X-ray crystallography provides unambiguous structural information, confirming the presence of a specific tautomer in the crystal lattice. researchgate.networktribe.com Infrared (IR) spectroscopy can also be used to distinguish between the azide and tetrazole forms, as the azide group has a characteristic absorption band in the range of 2000-2200 cm⁻¹, which is absent in the tetrazole tautomer. nih.gov

Table 3: Spectroscopic Methods for Studying Azide-Tetrazole Tautomerism

Spectroscopic Method Information Obtained Phase Reference
¹H, ¹³C NMR Identification and quantification of tautomers, equilibrium constants Solution beilstein-journals.orgmdpi.com
Variable-Temperature NMR Thermodynamic parameters (ΔH, ΔS) Solution mdpi.comnih.gov
EXSY NMR Kinetic parameters (activation energy) Solution researchgate.net
¹⁵N NMR Definitive structural assignment Solution mdpi.com
X-ray Crystallography Unambiguous structure of a single tautomer Solid researchgate.networktribe.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-azido-5H-tetrazole and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Multinuclear NMR (¹H, ¹³C, ¹⁴N, ¹⁵N) Applications in Azidotetrazole Systems

Multinuclear NMR spectroscopy is crucial for the comprehensive characterization of azidotetrazole systems. researchgate.netresearchgate.netnih.gov While ¹H and ¹³C NMR are standard for organic compounds, the high nitrogen content of this compound makes ¹⁴N and ¹⁵N NMR particularly insightful. researchgate.netnih.gov

¹H NMR spectra provide information on the protons within the molecule. For derivatives of this compound, such as 1-(azidomethyl)-5H-tetrazole, signals corresponding to the methylene (B1212753) protons can be identified. researchgate.net

¹³C NMR spectroscopy is used to identify the carbon skeleton. In 5-azido-1H-tetrazole, a signal for the single carbon atom of the tetrazole ring is observed. researchgate.net For substituted derivatives, the chemical shifts of the tetrazole carbon and any substituent carbons provide key structural data. researchgate.netrsc.org

¹⁴N and ¹⁵N NMR are powerful tools for directly probing the nitrogen atoms that form the backbone of the tetrazole ring and the azide (B81097) group. researchgate.netnih.govrsc.org ¹⁵N NMR is often preferred due to its spin of ½, which results in narrower line widths compared to the quadrupolar ¹⁴N nucleus. wikipedia.org The chemical shifts in ¹⁵N NMR spectra can help distinguish between the different nitrogen atoms in the tetrazole ring and the azide moiety, providing unambiguous structural confirmation. rsc.org For instance, in a derivative, the signals for the azide group can be clearly distinguished from those of the tetrazole ring nitrogens. rsc.org

Selected NMR Data for 5-Azido-1H-tetrazole and a Derivative

CompoundNucleusSolventChemical Shift (δ, ppm)
5-Azido-1H-tetrazole¹³CDMSO-d₆144.0
¹HDMSO-d₆9.65
5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole¹⁵NDMSO-d₆-143.2 (azide)
-148.6 (azide)
-303.3 (azide α-N)

Advanced NMR Techniques for Tautomeric Equilibrium Analysis

Azidotetrazoles can exist in equilibrium between the cyclic tetrazole form and the open-chain azide form, a phenomenon known as azide-tetrazole tautomerism. mdpi.comncl.res.in Advanced NMR techniques, particularly variable temperature NMR, are instrumental in studying this equilibrium. mdpi.com By recording NMR spectra at different temperatures, the populations of the different tautomers can be determined, and thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the equilibrium can be calculated. mdpi.com

In many cases, the tetrazole tautomer is favored, especially in polar solvents. mdpi.com The significant differences in the chemical shifts of the corresponding atoms in the ¹³C and ¹⁵N NMR spectra of the azide and tetrazole forms allow for their distinct observation and quantification when the rate of interconversion is slow on the NMR timescale. ipb.pt For example, studies on related fused tetrazolo[1,5-a]pyrimidine (B1219648) derivatives have shown that the equilibrium strongly favors the tetrazole tautomer. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is particularly useful for confirming the presence of the azide group and the tetrazole ring. researchgate.netresearchgate.netnih.gov

The IR spectrum of this compound and its derivatives shows characteristic absorption bands. The most prominent of these is the strong, sharp band corresponding to the asymmetric stretching vibration of the azide (N₃) group, which typically appears in the region of 2100-2200 cm⁻¹. researchgate.net The tetrazole ring also exhibits a series of characteristic vibrations, including ring stretching and deformation modes, although these can be more complex to assign. academie-sciences.frpnrjournal.com For instance, calculated IR data for 1-amino-5-azidotetrazole show a strong peak for the asymmetrical stretching of the azido (B1232118) group at 2287 cm⁻¹ and another strong peak for the asymmetrical stretching of the C-N in the ring at 1573 cm⁻¹. researchgate.net

Characteristic IR Absorption Frequencies for Azidotetrazoles

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound
Azide (N₃)Asymmetric Stretch~22871-Amino-5-azidotetrazole (calculated) researchgate.net
Tetrazole RingC-N Asymmetric Stretch~15731-Amino-5-azidotetrazole (calculated) researchgate.net
Tetrazole RingN-N Stretch~13901-Benzyl-5-amino-1H-tetrazole academie-sciences.fr
Tetrazole RingC-N Stretch~12901-Benzyl-5-amino-1H-tetrazole academie-sciences.fr

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the crystalline state. researchgate.netresearchgate.netnih.gov Due to the challenges in handling the highly explosive nature of 5-azido-1H-tetrazole, its full characterization and high-quality crystal structure were the subject of careful reinvestigation. dntb.gov.ua These studies confirmed the molecular connectivity and provided precise measurements of bond lengths and angles. researchgate.netdntb.gov.ua

The crystal structure of 5-azido-1H-tetrazole reveals a planar tetrazole ring, with the azide group also being largely planar. researchgate.net The arrangement of molecules in the crystal lattice is determined by intermolecular interactions, such as hydrogen bonding in the case of 5-azido-1H-tetrazole. researchgate.net X-ray diffraction studies on derivatives like 1-(azidomethyl)-5H-tetrazole have also been crucial in understanding their coordination behavior with metal ions. researchgate.netnih.gov

Crystallographic Data for 5-Azido-1H-tetrazole

ParameterValue
Crystal SystemMonoclinic researchgate.netdntb.gov.ua
Space GroupP2₁/c researchgate.netdntb.gov.ua
a (Å)13.265(2) researchgate.netdntb.gov.ua
b (Å)4.9693(6) researchgate.netdntb.gov.ua
c (Å)16.304(3) researchgate.netdntb.gov.ua
β (°)127.04(1) researchgate.netdntb.gov.ua
Volume (ų)857.9(3) researchgate.netdntb.gov.ua
Z (molecules/unit cell)8 researchgate.netdntb.gov.ua
Density (ρ, g cm⁻³)1.720 researchgate.netdntb.gov.ua

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. rigaku.comamericanpharmaceuticalreview.com It is particularly important for identifying the crystalline phase of a bulk sample and for studying polymorphism, which is the ability of a substance to exist in multiple crystal structures. rigaku.com Each polymorphic form will have a unique PXRD pattern, allowing for their identification and quantification in a mixture. rigaku.comamericanpharmaceuticalreview.com

For energetic materials like this compound, ensuring phase purity is critical, as different polymorphs can have different sensitivities and stabilities. PXRD can be used to confirm the bulk purity of a synthesized batch by comparing its diffraction pattern to a standard pattern obtained from single-crystal data or from a known pure phase. rigaku.comresearchgate.net While specific studies on the polymorphism of this compound are not extensively detailed in the provided context, PXRD remains a fundamental technique in the characterization of this and related energetic compounds to ensure consistency and control over the solid form. rigaku.com

Advanced Thermal Analysis Techniques in Research (Differential Thermal Analysis, Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are fundamental in characterizing the stability and decomposition behavior of energetic materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to determine key decomposition parameters.

DSC measures the heat flow to or from a sample as a function of temperature, revealing exothermic and endothermic processes. For energetic materials, a sharp, intense exothermic peak is indicative of rapid energy release upon decomposition. Studies on related tetrazole compounds, such as 5-aminotetrazole (B145819) derivatives, show decomposition onset temperatures and heat releases that are highly dependent on their specific molecular structure and any coordinated species. For instance, the decomposition of 1-amino-1-(tetrazol-5-yldiazenyl) guanidine (B92328) (tetrazene) starts around 118.6°C with a peak at 126.3°C (at a heating rate of 1.0 °C min⁻¹), releasing 1037 J g⁻¹. rsc.org In contrast, a more stable derivative, 2-(tetrazol-5-yldiazenyl) guanidine (MTX-1), begins to decompose at 167.7°C with a main peak at 191.1°C, releasing a significantly higher energy of 1829 J g⁻¹ under the same conditions. rsc.org These analyses highlight how subtle structural modifications influence thermal stability.

TGA complements DSC by measuring the change in mass of a sample as a function of temperature. This is crucial for understanding the decomposition pathway and identifying the mass loss associated with the release of gaseous products, such as molecular nitrogen (N₂), a primary product in the decomposition of many tetrazoles. For many tetrazole derivatives, TGA shows a significant mass loss corresponding to the energetic decomposition event observed in the DSC thermogram. rsc.orgscispace.com The thermolysis of 5-aminotetrazole, for example, has been shown to yield N₂, hydrogen azide, and carbodiimide. colab.ws

The data gathered from these techniques are vital for assessing the thermal stability and energetic performance of this compound and its derivatives.

Table 1: Comparative Thermal Decomposition Data of Related Tetrazole Compounds

Compound Onset Temperature (°C) Peak Temperature (°C) Heat Release (J g⁻¹) Analysis Conditions
Tetrazene 118.6 126.3 1037 DSC, 1.0 °C min⁻¹
MTX-1 167.7 191.1 1829 DSC, 1.0 °C min⁻¹
Tetrazene (dehydrated) ~128.4 (melt) 133.1 1037 DSC, 2.0 °C min⁻¹

This table is generated based on data for related tetrazole derivatives to illustrate the application and type of data obtained from thermal analysis. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. sim4t.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like n or π orbitals) to higher energy anti-bonding orbitals (π*). tanta.edu.eg For compounds like this compound, which contain unsaturated rings and azide groups, UV-Vis spectra provide insight into their electronic structure and conjugation. unimap.edu.my

First-principles calculations performed on 5-azido-1H-tetrazole predict that it is a semiconductor with an indirect band gap. researchgate.net Such theoretical studies, which can be correlated with experimental UV-Vis data, help in understanding the electronic properties that influence the compound's reactivity and stability. unimap.edu.myresearchgate.net The calculated band gap and optical properties from these studies suggest that 5-azido-1H-tetrazole may be suitable for optoelectronic applications in the far-ultraviolet region. researchgate.net

The absorption maxima (λ_max) observed in a UV-Vis spectrum are characteristic of the chromophores present in the molecule. tanta.edu.eg For tetrazole derivatives, these absorptions are typically associated with π → π* transitions within the heterocyclic ring and any conjugated substituents. For instance, studies on other tetrazole derivatives show distinct absorption bands; a tetrazole compound investigated for DNA binding showed a λ_max at 314 nm, which exhibited hypochromism upon interaction with DNA, indicating electronic interaction between the tetrazole chromophore and DNA base pairs. researchgate.net Theoretical calculations on 1-phenyl-4-allyl-tetrazol-5-one, when compared with experimental results in methanol, showed that the PBE0 functional could accurately predict the UV spectrum. uc.pt

Table 2: Theoretical Electronic Properties of 5-Azido-1H-tetrazole

Calculation Method Predicted Band Gap (eV)
Local Density Approximation (LDA) 3.60
Generalized Gradient Approximation (GGA) 3.65
Engel-Vosko GGA (EVGGA) 3.69

This data is based on first-principle calculations for 5-azido-1H-tetrazole. unimap.edu.my

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of interactions, and produces two-dimensional "fingerprint plots" that summarize these interactions quantitatively. nih.gov

For a high-nitrogen compound like this compound, understanding the intermolecular interactions is crucial, as they significantly influence crystal packing, density, and sensitivity. Theoretical studies on 5-azido-1H-tetrazole have shown that the crystal structure contains homodimers held together by hydrogen bonds with a calculated length of approximately 1.74 Å. researchgate.net

Hirshfeld analysis of related heterocyclic compounds reveals the prevalence of various interactions. For example, in the crystal structure of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, the most significant contributions to the crystal packing come from H···H (31.5%), N···H/H···N (19.2%), and O···H/H···O (14.5%) contacts. nih.gov Similarly, for 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the dominant interactions were found to be N···H/H···N (21.9%) and S···H/H···S (21.1%). iucr.org These analyses demonstrate the importance of hydrogen bonds and other weak interactions in defining the supramolecular architecture of nitrogen-rich heterocyclic crystals. academie-sciences.frcore.ac.uk This methodology provides a detailed map of the forces, including van der Waals forces and hydrogen bonds, that dictate the crystal's properties. nih.gov

Table 3: Example of Intermolecular Contact Percentages from Hirshfeld Surface Analysis of a Related Azido Compound

Contact Type Percentage Contribution
H···H 31.5%
N···H/H···N 19.2%
O···H/H···O 14.5%
N···C/C···N 10.9%
C···H/H···C 10.2%
C···C 5.2%
O···N/N···O 4.0%
O···C/C···O 2.4%

This table is based on data for 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole to illustrate the output of a Hirshfeld surface analysis. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful tools for studying the electronic structure and properties of molecules from first principles.

First-principles calculations have been performed to investigate the electronic band structure, density of states, and charge density of 5-azido-1H-tetrazole. researchgate.net The calculated bond lengths, angles, and torsion angles show close agreement with experimental results. researchgate.net The analysis of the total valance charge density indicates the covalent nature of the bonds within the molecule. researchgate.net The compound is found to contain homodimers held together by hydrogen bonds of approximately 1.74 Å. researchgate.net

The electronic properties of C-substituted tetrazoles have been evaluated using Natural Bond Orbital (NBO) theory. nih.gov This analysis helps in understanding the electronic delocalization within the tetrazole ring. nih.gov For 5-azido-1H-tetrazole, the electronic structure calculations reveal a semiconducting nature with an indirect band gap. researchgate.netelectrochemsci.org The calculated band gap values vary depending on the computational method used, with values around 3.60 eV (LDA), 3.65 eV (GGA), and 4.43 eV (mBJ). researchgate.netelectrochemsci.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's stability. For related energetic tetrazole compounds, the HOMO-LUMO gap is a key indicator of sensitivity and reactivity.

The molecular electrostatic potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For tetrazole derivatives, the MEP shows negative potential regions around the nitrogen atoms of the tetrazole ring, indicating their susceptibility to electrophilic attack.

No specific NBO or detailed electrostatic potential data were found for 5-azido-5H-tetrazole in the searched literature. The principles are described based on studies of related tetrazole compounds.

The aromaticity of the tetrazole ring is a key factor in its stability. Nucleus-Independent Chemical Shift (NICS) is a common computational method to evaluate aromaticity. A negative NICS value in the center of a ring is indicative of aromatic character. For various 5-substituted 1H-tetrazoles, DFT calculations have been used to determine NICS values and assess their aromaticity. nih.gov These calculations, along with geometric aromaticity indices and aromatic stabilization energies, help to quantify the aromatic character of the tetrazole ring. nih.gov

The electronic delocalization, which is related to aromaticity, can be described by parameters derived from NBO analysis, such as the root-mean square of pi-electron density on the ring atoms. nih.gov

Specific NICS values for this compound were not found in the provided search results. The discussion is based on computational studies of other C-substituted tetrazoles.

Theoretical calculations are extensively used to predict the energetic properties of new explosive materials. For derivatives of 5-azidotetrazole, the enthalpy of formation (ΔfH°) and detonation parameters are calculated using computational methods. For instance, for 5-azido-1-methyl-tetrazole and 5-azido-2-methyl-tetrazole, the detonation properties were computed with the EXPLO5 code, using their density and calculated heat of formation based on the CBS-4M level of theory. nih.gov

The calculated detonation velocity for derivatives can be very high; for example, the hydroxylammonium salt of 2-(2-azidoethyl)-5-nitraminotetrazole has a calculated detonation velocity of 8796 m s⁻¹. nih.gov These computational predictions are vital for the initial assessment of the performance of energetic materials before their synthesis.

Table 1: Calculated Energetic Properties of Selected 5-Azidotetrazole Derivatives

Compound Calculated Heat of Formation (kJ mol⁻¹) Calculated Detonation Velocity (m s⁻¹)
2-(2-azidoethyl)-5-nitraminotetrazole hydroxylammonium salt Data not available 8796

The properties and reactivity of molecules can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used method to incorporate solvent effects in quantum chemical calculations. researchgate.net This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. researchgate.net

In studies of related heterocyclic compounds, PCM has been used at the B3LYP/6-311++G(d,p) level of theory to investigate the effects of different solvents on molecular geometries, vibrational frequencies, binding energies, and electronic transitions. researchgate.net The results show that polar solvents have a more pronounced effect on the molecular properties compared to non-polar solvents. researchgate.net

While the methodology of PCM is well-established, specific studies applying PCM to this compound were not identified in the search results.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. The azide-tetrazole equilibrium is a well-known tautomeric relationship in azole chemistry. DFT calculations are used to investigate the ring-opening of tetrazoles to their corresponding azido (B1232118) isomers. rspublication.com

For example, in a study of tetrazolo[1,5-a]pyridenes, the B3LYP/6-311G** basis set was used to investigate the transition states for the ring-opening to cis-2-azidopyridine and the subsequent cis-trans isomerization of the azido group. rspublication.com The vibrational analysis confirms the nature of the transition states, and the calculations show that the stability of the tetrazole versus the azide (B81097) form is influenced by the substituents. rspublication.com Such studies provide a deep understanding of the factors controlling this important isomerization process. researchgate.net

This information is based on a related tetrazole system, as a specific reaction pathway elucidation for this compound was not found.

Relationship between Computational Parameters and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For energetic materials, calculated properties such as density, heat of formation, and detonation parameters are often compared with experimental measurements.

First-principles calculations on 5-azido-1H-tetrazole have shown that the calculated bond lengths, angles, and torsion angles are in close agreement with experimental X-ray diffraction data. researchgate.net The calculated densities of functionalized 5-azidotetrazoles are also found to be in the expected range when compared to related crystal structures. d-nb.info

Furthermore, spectroscopic data can be predicted computationally and compared with experimental spectra. For derivatives of 5-azidotetrazole, multinuclear NMR and IR spectroscopy data have been extensively used for characterization, and these experimental findings are often supported by computational predictions of chemical shifts and vibrational frequencies. nih.gov This synergy between theory and experiment is essential for the reliable design and characterization of new energetic materials.

Reactivity and Reaction Mechanisms of 5 Azido 5h Tetrazole

Cycloaddition Reactions of the Azide (B81097) Moiety (e.g., [3+2] Cycloadditions with Alkynes and Alkenes)

The azide functional group in 5-azido-5H-tetrazole is capable of undergoing [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with various dipolarophiles like alkynes and alkenes. wikipedia.org This type of reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. rsc.orgmdpi.com

A prominent example is the reaction with alkynes, which leads to the formation of 1,2,3-triazoles. wikipedia.org The reaction can proceed under thermal conditions, often requiring elevated temperatures. wikipedia.org However, the use of a copper(I) catalyst significantly accelerates the reaction and controls the regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. wikipedia.org Ruthenium and silver catalysts have also been employed in these cycloadditions. rsc.org

Similarly, the azide moiety can react with alkenes to form triazolines. rsc.org The reactivity of the alkene dipolarophile plays a crucial role; electron-poor or strained alkenes are generally more reactive in non-catalyzed cycloadditions. wikipedia.orgrsc.org Photoinduced [3+2] cycloaddition reactions between tetrazoles and alkenes have also been reported, where light is used to generate a reactive nitrile imine intermediate that then reacts with the alkene. scispace.com

The general mechanism for the Huisgen 1,3-dipolar cycloaddition involves the concerted addition of the 1,3-dipole (the azide) to the dipolarophile (the alkyne or alkene). In the copper-catalyzed version, the mechanism is stepwise and involves the formation of a copper-acetylide intermediate. wikipedia.org

Ring-Opening and Fragmentation Pathways

Photo-Induced Ring Cleavage and Denitrogenation Processes

The photochemistry of tetrazoles, including this compound, is characterized by ring-opening and fragmentation reactions upon UV irradiation. researchgate.netnih.gov These processes often involve the cleavage of the tetrazole ring and the extrusion of molecular nitrogen (denitrogenation). researchgate.netnih.govcore.ac.uk The specific photoproducts formed are highly dependent on the substituents attached to the tetrazole ring. nih.govcore.ac.uk

For many tetrazole derivatives, photolysis leads to the formation of reactive intermediates such as nitrilimines. scispace.commdpi.com These intermediates can then undergo further reactions, including cycloadditions or rearrangements. scispace.com For instance, the photolysis of 2,5-diphenyltetrazole generates a nitrile imine, which can then react with an alkene to form a pyrazoline. scispace.com

In some cases, photo-induced ring cleavage can lead to the formation of other heterocyclic systems. core.ac.uk For example, the irradiation of 5-mercapto-1-methyltetrazole (B193830) results in the formation of 1-methyl-1H-diazirene-3-thiol through the expulsion of nitrogen. core.ac.uk Other fragmentation pathways can also occur, leading to products like isothiocyanates and azides. nih.govcore.ac.uk The wavelength of the UV light used for irradiation can also influence the direction of the photochemical process. colab.ws

Thermal Decomposition Pathways and Products

The thermal decomposition of tetrazole derivatives is a key area of study, particularly for their application as energetic materials. researchgate.net The decomposition of this compound and related compounds typically involves the fragmentation of the tetrazole ring and the release of nitrogen gas. nsc.ruresearchgate.net The stability of the tetrazole ring and the nature of its substituents significantly influence the decomposition temperature and the resulting products. researchgate.net

For many tetrazole compounds, thermal decomposition can proceed through different pathways. One common route involves the elimination of N2 to form a nitrene intermediate. researchgate.net Another pathway involves the formation of an azide, which can then decompose. researchgate.net The thermal decomposition of 5-aminotetrazole (B145819), for example, is influenced by the tautomeric form present, with the imino form decomposing to yield hydrogen azide and carbodiimide. colab.ws

The products of thermal decomposition can be diverse and may include nitrogen gas, hydrogen cyanide, and various other small molecules and polymeric materials. nsc.ruresearchgate.net For instance, the thermal decomposition of 5,5'-azotetrazole salts produces gaseous products like nitrogen and ammonia, along with condensed-phase products. researchgate.net The activation energies for the thermal decomposition of tetrazole derivatives can vary widely depending on their structure. researchgate.net

N-Functionalization and Derivatization Reactions on the Tetrazole Ring

The tetrazole ring of this compound can be functionalized at one of its nitrogen atoms to modify its properties. nih.gov This N-functionalization is a common strategy to tune the sensitivity and energetic performance of tetrazole-based compounds. nih.govresearchgate.netnih.gov

Various functional groups can be introduced onto the tetrazole ring. For example, alkyl groups, such as methyl groups, can be added. nih.govnih.gov Other functional groups that have been introduced include nitratoethyl and azidoethyl groups. nih.govnih.gov These modifications can lead to less acidic and more stable compounds. researchgate.net

The synthesis of N-functionalized tetrazoles can be achieved through various methods. One approach involves the reaction of a pre-formed tetrazole with an appropriate alkylating or functionalizing agent. nih.govnih.gov For instance, methylation of 5-azidotetrazole can yield both 5-azido-1-methyl-tetrazole and 5-azido-2-methyl-tetrazole. nih.govnih.gov Another strategy involves constructing the tetrazole ring from a functionalized precursor. mdpi.commdpi.com For example, N-substituted cyanoacetamides can be used to synthesize 5-substituted 1H-tetrazoles. nih.gov

Azido-Cyclization Kinetics and Thermodynamics

The formation of a tetrazole ring from an adjacent azido (B1232118) group in a heterocyclic azide is known as azido-cyclization or azido-tetrazole isomerization. rsc.orgresearchgate.net This process is a type of 1,5-dipolar cyclization. rsc.orgpsu.edu The kinetics and thermodynamics of this equilibrium are crucial for understanding the stability and reactivity of azido-substituted heterocycles. researchgate.netpsu.edu

Theoretical studies, often employing density functional theory (DFT) calculations, have been used to investigate the energy barriers and reaction energies of azido-cyclization reactions. rsc.orgpsu.edu These studies indicate that in the gas phase, azido-cyclization reactions are often endothermic and non-spontaneous. psu.edu However, the activation energy barriers can be low enough for the reactions to proceed. psu.edu For example, the energy barriers for the cyclization of 3,5-diazido-1,2,4-triazole have been calculated to be in the range of 26-33 kcal/mol. psu.edu

The rate constants and Arrhenius parameters for these cyclizations can also be determined over a range of temperatures. rsc.orgpsu.edu The solvent can have a significant effect on the azido-tetrazole equilibrium. psu.edu The removal of a proton from an N-H bond in the azole ring can lead to a large stabilization of the tetrazole form. researchgate.net The stability of the resulting tetrazole is often attributed to the delocalized conjugated system formed upon cyclization. psu.edu

Applications in Advanced Materials Research

Energetic Coordination Compounds (ECCs) as Ligands

Tunability of ECC Properties via Ligand Modification and Phlegmatization

The energetic properties and sensitivity of coordination compounds derived from 5-azido-5H-tetrazole can be meticulously controlled through strategic ligand modification and phlegmatization processes. Research has demonstrated that the inherent instability of substances like copper(II) azide (B81097) can be mitigated by the introduction of highly endothermic, nitrogen-rich ligands such as 1-N-substituted tetrazoles. nih.gov This stabilization is achieved by blocking one of the coordination sites on the copper(II) ion, which in turn modifies the energetic characteristics of the resulting Energetic Coordination Compound (ECC). nih.gov

The sensitivity of these ECCs can be further fine-tuned by altering the alkyl chain of the tetrazole ligands. nih.gov Moreover, functionalization of the 5-azidotetrazole backbone itself has proven to be an effective strategy for adjusting sensitivity. The introduction of various functional groups, such as nitratoethyl, azidoethyl, and methyl groups, onto the tetrazole ring allows for the synthesis of less acidic high explosives with a range of properties. nih.govnih.govuni-muenchen.de This derivatization is a key method for designing future energetic materials with tailored characteristics. nih.gov

Phlegmatization, the process of adding a substance to reduce the sensitivity of an explosive, is another critical tool in modulating the properties of these ECCs. The sensitivities of copper(II) azide-based complexes can be adjusted by the inclusion of classical additives during the synthesis process. nih.gov This dual approach of ligand modification and phlegmatization provides a versatile platform for creating energetic materials with a desirable balance of performance and stability.

A study on the functionalization of 5-azidotetrazole and 5-nitraminotetrazole backbones aimed to reduce the high sensitivity often associated with these high-energy compounds. nih.govnih.govuni-muenchen.de By replacing the acidic proton of 5-azidotetrazole with azidoethyl, nitratoethyl, or methyl functionalities, researchers were able to synthesize compounds with varied sensitivities, highlighting the tunability of these systems. nih.govuni-muenchen.de

Compound Functional Group Key Property Modification
5-azido-1-(2-azidoethyl)-tetrazoleAzidoethylReduced acidity, potential for melt-castable explosives
5-azido-1-(2-nitratoethyl)-tetrazoleNitratoethylAdjusted sensitivity
5-azido-1-methyl-tetrazoleMethylVaried energetic properties
5-azido-2-methyl-tetrazoleMethylVaried energetic properties

Research into Potential Lead-Free Primary Explosives

There is a significant research effort to develop environmentally benign primary explosives to replace traditional lead-based compounds like lead azide (LA) and lead styphnate (LS). nih.govpnas.org ECCs based on this compound and its derivatives are promising candidates in this endeavor. The stabilization of highly sensitive copper(II) azide with 1-N-substituted tetrazoles has yielded manageable energetic materials that show potential as lead-free primary explosives. nih.gov

For instance, the complex formed between copper(II) azide and 1-methyl-5H-tetrazole, [Cu(N₃)₂(MTZ)], has been extensively studied as a potential replacement for both LA and LS. nih.gov The high enthalpy of formation of ligands like 1-(azidomethyl)-5H-tetrazole (AzMT) contributes to the extreme sensitivity of some of the resulting coordination compounds. researchgate.netnih.gov Certain of these ECCs are capable of undergoing a deflagration-to-detonation transition (DDT) and can initiate secondary explosives like pentaerythritol (B129877) tetranitrate (PETN), classifying them as primary explosives. researchgate.netnih.gov

The potassium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin (DTAT-K) is another example of a promising lead-free primary explosive. acs.org This compound exhibits excellent priming ability, comparable to that of lead azide, and possesses an ultralow minimum primary charge. acs.org The development of such materials is a critical step towards greener and safer initiating systems for both military and civilian applications. pnas.orgacs.org

Compound/Complex Potential Application Noteworthy Characteristic
[Cu(N₃)₂(MTZ)] (MTZ = 1-methyl-5H-tetrazole)Replacement for lead azide and lead styphnateTunable sensitivity
ECCs with 1-(azidomethyl)-5H-tetrazole (AzMT)Primary explosivesCapable of deflagration-to-detonation transition
DTAT-KGreen primary explosiveExcellent priming ability and low minimum primary charge

Role as Building Blocks in Organic Synthesis for Complex Molecular Architectures

Synthesis of Complex Heterocyclic Systems and Scaffolds

The tetrazole ring, and specifically this compound, serves as a versatile building block in organic synthesis for the construction of more complex heterocyclic systems. nih.gov The high nitrogen content and unique electronic properties of the tetrazole moiety make it a valuable component in the design of novel molecular architectures. nih.gov

Various synthetic methodologies have been developed to create substituted tetrazoles. A common route is the 1,3-dipolar cycloaddition reaction between nitriles and azides. nih.govresearchgate.net More complex structures, such as 1,5-disubstituted and 2,5-disubstituted tetrazoles, can be synthesized through multi-step reaction sequences. For example, 1,5-disubstituted tetrazoles can be prepared from the corresponding amides under Mitsunobu conditions followed by reaction with trimethylsilyl (B98337) azide. nih.gov

The synthesis of functionalized 5-azidotetrazoles often begins with the bromination of a 5H-tetrazole derivative, followed by subsequent reactions to introduce the desired functional groups. nih.govuni-muenchen.de For instance, the synthesis of 5-azido-1-(2-nitratoethyl)-tetrazole involves a bromine-hydrazine exchange, reaction with sodium nitrite, and subsequent nitration of a hydroxyl group. nih.gov These synthetic strategies allow for the creation of a diverse library of tetrazole-based compounds for various applications.

Precursors for Advanced Functional Materials

This compound and its derivatives are not only important in the field of energetic materials but also serve as precursors for a wide range of advanced functional materials. nih.gov The tetrazole scaffold is recognized for its utility in medicinal chemistry and materials science due to its unique structural and chemical properties. nih.govbeilstein-journals.org

The derivatization of the 5-azidotetrazole backbone is a key strategy for designing future energetic materials with tailored properties. nih.gov The introduction of different functional groups allows for fine-tuning of characteristics such as sensitivity, thermal stability, and energy content. nih.govnih.govuni-muenchen.de This adaptability makes 5-azidotetrazole a valuable precursor for creating a new generation of high-performance materials.

In a broader context, tetrazole derivatives are employed in the development of various functional materials due to their polynitrogen, electron-rich planar structure. nih.gov This has led to their application in fields beyond explosives, including agriculture and pharmaceuticals. nih.gov The ability to use tetrazole aldehydes as building blocks in multicomponent reactions further expands their utility, enabling the synthesis of complex, drug-like molecules and other advanced materials. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for 5-Azido-5H-tetrazole, and how can reaction conditions be optimized for yield and safety?

The synthesis of this compound typically involves reacting cyanogen bromide (BrCN) with two equivalents of sodium azide (NaN₃) at low temperatures (-30°C), followed by protonation with dilute hydrochloric acid (HCl). This method minimizes side reactions and improves safety by avoiding excessive exothermicity . Optimization includes maintaining strict temperature control and stoichiometric precision. Alternative approaches, such as continuous flow synthesis (for scalability) and nano-TiCl₄·SiO₂ catalysts (for enhanced regioselectivity), have also been explored but require further validation for this compound .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) to confirm connectivity and tautomeric forms.
  • Vibrational spectroscopy (IR and Raman) to identify azido (-N₃) and tetrazole ring vibrations.
  • Mass spectrometry (MS) for molecular ion verification.
  • Low-temperature single-crystal X-ray diffraction to resolve crystal packing and hydrogen atom positions (monoclinic P2₁/c, a = 13.265 Å, b = 4.969 Å, c = 16.304 Å, β = 127.04°) .

Q. What safety protocols are recommended for handling this compound given its sensitivity to external stimuli?

  • Sensitivity testing : Follow BAM standards for impact (≤2 J), friction (≤5 N), and electrostatic discharge (≤0.1 J) due to its highly explosive nature .
  • Storage : Keep in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Use non-metallic tools to prevent friction-induced ignition .
  • Emergency measures : Employ water spray or alcohol-resistant foam for fire suppression. Self-contained breathing apparatus (SCBA) is mandatory during firefighting .

Advanced Research Questions

Q. How do computational studies (e.g., MP2/aug-cc-pVDZ) contribute to understanding the electronic structure and stability of this compound isomers?

Gas-phase calculations at the MP2/aug-cc-pVDZ level reveal that the 5-azido-1H-tetrazole isomer is energetically favored over the 2H-tautomer by 8.2 kJ/mol. These studies also predict bond dissociation energies (BDEs) for the N-N bonds in the azido group, aiding in stability assessments under thermal or mechanical stress .

Q. What methodologies are employed to determine the detonation parameters and thermal stability of this compound-based energetic materials?

  • Detonation velocity (D) and pressure (P) : Calculated using EXPLO5 software based on enthalpy of formation (ΔfH = 424 kJ/mol) and crystal density (1.720 g/cm³) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 120°C, with an exothermic peak at 145°C. Kinetic analysis (e.g., Kissinger method) determines activation energy (Eₐ) for decomposition pathways .

Q. How can contradictions in reported sensitivity data (impact, friction) be resolved through standardized testing protocols?

Discrepancies often arise from variations in sample purity, crystal morphology, or testing equipment. Adherence to BAM standards (e.g., 2 kg hammer for impact, 35° angle for friction) ensures reproducibility. Cross-validation with small-scale safety testing (e.g., Koenen tube) is recommended for industrial-scale applications .

Q. What strategies mitigate decomposition pathways during the synthesis and storage of this compound under varying environmental conditions?

  • pH stability : The compound is stable across a wide pH range (2–12), but prolonged exposure to acidic conditions accelerates hydrolysis. Buffered solutions (pH 7–8) are ideal for long-term storage .
  • Light sensitivity : Store in amber glass to prevent photolytic degradation of the azido group.
  • Decomposition products : Monitor for HN₃ (hydrazoic acid) release using FTIR or gas chromatography .

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